molecular formula C14H18O2 B8673895 CYCLOHEXANEACETIC ACID,1-PHENYL- CAS No. 32231-03-1

CYCLOHEXANEACETIC ACID,1-PHENYL-

Cat. No.: B8673895
CAS No.: 32231-03-1
M. Wt: 218.29 g/mol
InChI Key: XKYZEOPYLMISLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLOHEXANEACETIC ACID,1-PHENYL- is an organic compound that belongs to the class of arylcyclohexylamines. This compound is characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. It is known for its diverse pharmacological properties and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXANEACETIC ACID,1-PHENYL- typically involves the reaction of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) to form 1-phenylcyclohexanol. This intermediate is then oxidized to 1-phenylcyclohexanone, which undergoes further reactions to yield CYCLOHEXANEACETIC ACID,1-PHENYL- .

Industrial Production Methods

Industrial production methods for CYCLOHEXANEACETIC ACID,1-PHENYL- often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXANEACETIC ACID,1-PHENYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenylcyclohexanone, phenylcyclohexanol, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

CYCLOHEXANEACETIC ACID,1-PHENYL- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research has explored its potential as an analgesic and its effects on the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of CYCLOHEXANEACETIC ACID,1-PHENYL- involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to modulate the activity of NMDA receptors, leading to changes in neurotransmitter release and reuptake. This modulation affects various signaling pathways in the central nervous system, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYCLOHEXANEACETIC ACID,1-PHENYL- is unique due to its specific structural features and its diverse range of pharmacological activities. Unlike some of its analogs, it has been studied for its potential therapeutic applications beyond its psychoactive effects, making it a compound of significant interest in various research fields .

Properties

CAS No.

32231-03-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(1-phenylcyclohexyl)acetic acid

InChI

InChI=1S/C14H18O2/c15-13(16)11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)

InChI Key

XKYZEOPYLMISLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 1 (3.58 g, 17.96 mmol) and KOH (4.42 g, 78.77 mmol) in ethylene glycol (35 mL) was heated at 170° C. for 48 h then cooled to rt. The reaction mixture was diluted with H2O then extracted with Et2O (2×). The aqueous phase was acidified with 6N HCl then extracted with Et2O (3×) and dried over anhydrous sodium sulfate to give (1-phenyl-cyclohexyl)-acetic acid (3.43 mg, 88%) as a tan solid. Mass Spec [M+H]+=219.1.
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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